Core Chemical Properties and Synthetic Landscape of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Core Chemical Properties and Synthetic Landscape of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document delineates its core physicochemical and spectroscopic properties, provides a detailed, field-proven synthetic protocol, and explores its underlying chemical reactivity. Furthermore, it contextualizes the molecule's potential within drug discovery by examining the established biological activities of the broader dihydropyridine and 2-iminopyridine classes. This guide is structured to deliver not only technical data but also the scientific rationale behind experimental design and characterization, ensuring a robust resource for professionals in the field.
Physicochemical and Spectroscopic Profile
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is a substituted dihydropyridine salt. The presence of the benzyl group enhances its lipophilicity, while the iminopyridine core offers unique electronic properties and hydrogen bonding capabilities. Its hydrochloride salt form generally imparts improved stability and aqueous solubility compared to the free base.
There appears to be some ambiguity in public databases regarding the definitive CAS Number for this compound, with both 58171-11-2 and 83441-26-3 being associated with this or a closely related structure[1][2]. Researchers are advised to verify the specific isomer and salt form when sourcing this chemical.
Core Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-benzyl-1,2-dihydropyridin-2-imine;hydrochloride | N/A |
| Synonyms | 1-BENZYLPYRIDIN-2(1H)-IMINE HYDROCHLORIDE | [1] |
| CAS Number | 58171-11-2 / 83441-26-3 | [1][2] |
| Molecular Formula | C₁₂H₁₃ClN₂ | [2] |
| Molecular Weight | 220.70 g/mol | Calculated |
| Appearance | Not available in cited literature. Expected: Off-white to pale yellow solid. | N/A |
| Melting Point | Not available in cited literature. | N/A |
| Solubility | Water: >33.1 µg/mL (at pH 7.4) | [1] |
| Canonical SMILES | N=C1C=CC=CN1CC1=CC=CC=C1.Cl | [1] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
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Benzyl Protons (CH₂): A characteristic singlet is expected around δ 5.0-5.3 ppm, integrating to 2H. The deshielding is due to the adjacent electron-withdrawing pyridinium-like nitrogen.
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Benzyl Protons (Aromatic): Signals for the five protons of the phenyl ring are expected in the δ 7.2-7.5 ppm region. The pattern may be complex but will integrate to 5H[3].
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Dihydropyridine Ring Protons: This system will present the most complex signals. Four protons are expected, likely in the δ 6.0-8.0 ppm region. Due to the asymmetry and non-aromatic nature of the ring, they will exhibit coupling to one another (J-coupling), resulting in a series of doublets, triplets, or multiplets[4][5].
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Imine/Amine Protons (N-H): One or two broad signals corresponding to the imine (=NH) and its tautomeric amine (-NH₂) form, potentially complexed with the hydrochloride, would be expected. These signals are often exchangeable with D₂O and can appear over a wide chemical shift range (e.g., δ 8.0-12.0 ppm).
¹³C NMR Spectroscopy:
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Benzyl Carbon (CH₂): Expected around δ 55-65 ppm.
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Benzyl Carbons (Aromatic): Four signals are expected between δ 125-140 ppm, with the ipso-carbon (attached to the CH₂) being the most deshielded[3].
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Dihydropyridine & Imine Carbons: The sp² hybridized carbons of the dihydropyridine ring and the exocyclic imine carbon (C=N) will appear in the downfield region, typically from δ 110 ppm to δ 160 ppm. The imine carbon is expected to be the most deshielded of this group.
Infrared (IR) Spectroscopy:
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N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region, characteristic of the amine/imine N-H bonds and potential hydrogen bonding.
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C=N Stretch: A sharp, medium-to-strong absorption around 1640-1680 cm⁻¹, indicative of the imine double bond.
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C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ range from the dihydropyridine and benzyl rings.
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Aromatic C-H Bending: Sharp peaks in the 690-900 cm⁻¹ region provide information on the substitution pattern of the phenyl ring.
Synthesis and Purification Protocol
The most direct and logical synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride involves the N-alkylation of 2-aminopyridine with a suitable benzylating agent, such as benzyl chloride or benzyl bromide. This reaction forms an N-benzyl-2-aminopyridinium salt, which exists in equilibrium with the target imine structure.
Chemical Structure Diagram
Caption: Structure of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride.
Experimental Workflow
This protocol describes a representative laboratory-scale synthesis.
Materials:
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2-Aminopyridine (1.0 eq)
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Benzyl chloride (1.1 eq)
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Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable non-nucleophilic base
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Acetonitrile (CH₃CN), anhydrous
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Diethyl ether ((C₂H₅)₂O)
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Standard reflux and extraction glassware
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Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol:
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Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (e.g., 5.0 g, 1.0 eq) and anhydrous potassium carbonate (1.5 eq). Evacuate and backfill the flask with an inert gas (N₂ or Ar).
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Solvent and Reagent Addition: Add anhydrous acetonitrile (100 mL) via syringe. Stir the suspension for 10 minutes. Slowly add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.
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Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the benzyl chloride. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl byproduct). Wash the filter cake with a small amount of acetonitrile.
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Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will typically yield a crude oil or semi-solid.
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Purification: Add diethyl ether to the crude residue and stir or sonicate vigorously (trituration). The product, being a salt, is generally insoluble in diethyl ether, while non-polar impurities and unreacted benzyl chloride remain in solution. The product should precipitate as a solid.
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Self-Validation: The formation of a precipitate upon addition of a non-polar solvent like ether is a strong indicator of successful salt formation.
-
-
Final Product: Collect the solid product by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum to remove residual solvents. The final product should be characterized as described in Section 1.2 to confirm its identity and purity.
Chemical Reactivity and Stability
The 1-benzyl-1,2-dihydropyridin-2-imine structure possesses several key reactivity centers that dictate its chemical behavior.
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Tautomerism: The compound exists in a tautomeric equilibrium between the exocyclic imine form (1,2-dihydropyridin-2-imine) and the endocyclic amine form (2-amino-N-benzylpyridinium). The hydrochloride salt strongly favors the pyridinium form, which is aromatic and more stable. The "dihydropyridine" nomenclature often refers to one of the resonance contributors.
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Oxidation/Aromatization: 1,2-dihydropyridines are susceptible to oxidation, which leads to the formation of the corresponding aromatic pyridinium salt[6]. This can occur upon exposure to air or mild oxidizing agents over time. Storing the compound under an inert atmosphere is recommended for long-term stability.
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Basicity: The exocyclic imine nitrogen is basic and is the site of protonation to form the hydrochloride salt. This property is crucial for its manipulation in aqueous solutions and for purification techniques.
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Nucleophilicity: The imine nitrogen can also act as a nucleophile in further reactions, although this reactivity is tempered by its inclusion in a conjugated system and protonation in the salt form.
Relevance and Potential Applications in Drug Development
While specific biological activities for 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride are not extensively documented, the core structural motifs are prevalent in pharmacologically active molecules.
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Dihydropyridine Core: The dihydropyridine scaffold is famously associated with calcium channel blockers used to treat hypertension, such as nifedipine and amlodipine[7]. Although the substitution pattern of the title compound differs significantly, its core structure suggests that a library of analogs could be screened for related activities.
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2-Iminopyridine and 2-Aminopyridine Scaffolds: These moieties are considered "privileged structures" in medicinal chemistry. They are found in molecules with a wide array of biological targets, including kinase inhibitors, and have been evaluated for anticancer and anti-Alzheimer's properties[8][9]. The 2-iminopyridine structure can act as a bioisostere for the 2-aminopyridine group, offering different hydrogen bonding patterns and physicochemical properties.
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N-Benzyl Group: The N-benzylpiperidine motif is frequently used in drug discovery to introduce favorable cation-π interactions with target proteins and to modulate a compound's pharmacokinetic profile[3]. The N-benzyl group in the title compound serves a similar purpose, providing a vector for structural modifications to optimize binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Given these precedents, 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride serves as a valuable building block or lead compound for the development of new therapeutic agents targeting a range of diseases.
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